

(2,4-Diaminopteridin-6-yl)methanol chemical properties

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Compound of Interest

Compound Name: (2,4-Diaminopteridin-6-yl)methanol

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An In-depth Technical Guide to the Chemical Properties of (2,4-Diaminopteridin-6-yl)methanol

Introduction

(2,4-Diaminopteridin-6-yl)methanol, a pteridine derivative, is a significant compound in pharmaceutical research and development. It serves as a versatile chemical intermediate and a fundamental building block for the synthesis of more complex molecules.[1] Notably, it is recognized as Methotrexate EP Impurity A, making it a critical reference standard for the quality control and analysis of the widely used anticancer drug, Methotrexate.[1] The pteridine scaffold of this compound is of great interest in medicinal chemistry, particularly for developing inhibitors for various biological targets.[1] Its structure, featuring a hydroxymethyl group at the 6-position, allows for diverse chemical modifications to create targeted therapeutic agents, including multitarget inhibitors for antiparasitic applications against diseases caused by parasites like Trypanosoma brucei and Leishmania species.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of **(2,4-Diaminopteridin-6-yl)methanol** and its common hydrochloride salt form are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.



Property	Value
IUPAC Name	(2,4-diaminopteridin-6-yl)methanol[1]
Synonyms	2,4-Diamino-6-(hydroxymethyl)pteridine, 2,4- Diamino-6-pteridinemethanol, Methotrexate EP Impurity A
CAS Number	945-24-4 (free base)[1]; 73978-41-3 (hydrochloride)[2][3]
Molecular Formula	C7H8N6O (free base)[1]; C7H8N6O·HCl (hydrochloride)[3]
Molecular Weight	192.18 g/mol (free base)[1]; 228.64 g/mol (hydrochloride)[3]
Appearance	White to light yellow crystalline powder[2][4], Light Brown to Dark Yellow Solid
Melting Point	>300 °C[3]; 333-334 °C (decomp.)[5]; 220 °C (lit.) (hydrochloride)[2]
Boiling Point	560.2±60.0 °C (Predicted)[5]; 636.5°C at 760 mmHg (hydrochloride)[3]
Solubility	Sparingly soluble in water[4]; DMSO (Slightly), Methanol (Slightly, Heated)
рКа	12.00±0.10 (Predicted)
Storage	Keep in a dark place, under an inert atmosphere at 2-8°C.[1]
InChl Key	CYNARAWTVHQHDI-UHFFFAOYSA-N (free base)[1]

Experimental Protocols Synthesis of (2,4-Diaminopteridin-6-yl)methanol

This protocol describes a common method for synthesizing the target compound from tetraaminopyrimidine sulfate.



Materials:

- · Tetraaminopyrimidine sulfate
- Barium chloride
- 4 M Sodium acetate solution
- Dihydroxyacetone
- · Cysteine hydrochloride monohydrate
- 10% Acetic acid
- · Concentrated hydrochloric acid
- Activated carbon
- Ammonia solution
- Ethanol
- Water

Procedure:

- Preparation of Filtrate: An aqueous suspension of tetraaminopyrimidine sulfate (30 mmol) is prepared. Barium chloride (30 mmol) is added rapidly, and the mixture is heated at 100°C for 10 minutes. After cooling to room temperature, the precipitated barium sulfate is removed by filtration.[6]
- Reaction Mixture: The filtrate is transferred to a 1 L three-necked round-bottom flask containing 450 mL of a 4 M aqueous sodium acetate solution, dihydroxyacetone (90 mmol), and cysteine hydrochloride monohydrate (30 mmol).[6]
- Reaction: The mixture is stirred at room temperature and left open to the air for 24 hours.



- Isolation of Crude Product: Upon completion, a yellow solid precipitates. This crude product is collected by filtration, washed sequentially with water and ethanol, and dried overnight in a heated vacuum oven. This yields the crude 2,4-diamino-6-hydroxymethylpteridine.[6]
- Purification: The crude yellow solid is dissolved in 10% acetic acid with the addition of a few drops of concentrated hydrochloric acid. The solution is heated to 75°C.[6]
- Decolorization: Activated carbon is added to the heated solution, which is then filtered while hot.[6]
- Precipitation and Final Product Collection: The filtrate is neutralized with ammonia solution, causing a bright yellow solid to precipitate. This purified product is collected by filtration, washed with water, a water-ethanol mixture, and finally pure ethanol. It is then dried overnight in a heated vacuum oven.[6]

Biological Activity and Signaling Pathways

(2,4-Diaminopteridin-6-yl)methanol is a crucial precursor for synthesizing biologically active molecules.[1] Its structural analogs are particularly known for their ability to inhibit Dihydrofolate Reductase (DHFR), a critical enzyme in the folate metabolic pathway.

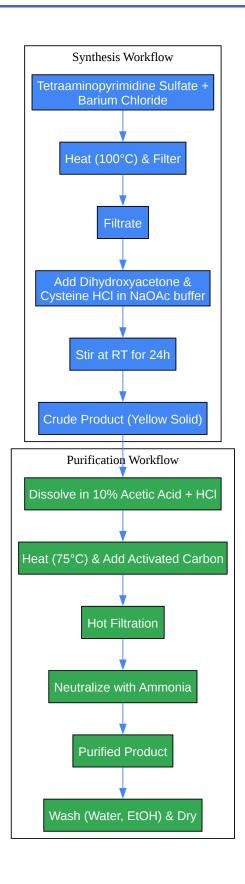
Dihydrofolate Reductase (DHFR) Inhibition

DHFR catalyzes the conversion of dihydrofolate (FH2) to tetrahydrofolate (FH4), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is the basis for the therapeutic effects of well-known antifolate drugs like Methotrexate.[1] Analogs built from the 2,4-diaminopteridine core, structurally related to (2,4-Diaminopteridin-6-yl)methanol, are designed to act as potent DHFR inhibitors.[1] This compound serves as a key starting material for creating such inhibitors.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the compound and the biological pathway it influences.





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Caption: Synthesis and purification workflow for (2,4-Diaminopteridin-6-yl)methanol.





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Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by pteridine analogs.

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